molecular formula C14H17FN4O2S B2946611 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide CAS No. 1797251-77-4

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2946611
CAS No.: 1797251-77-4
M. Wt: 324.37
InChI Key: BZFHFKSRULQGOM-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide is a chemical compound of interest in scientific research. This molecule features a 5-fluoro-2-methylbenzenesulfonamide group linked to a 4-(dimethylamino)pyrimidine moiety, a structural motif found in compounds that modulate various kinase targets . The specific physical properties, mechanism of action, and primary research applications for this compound are currently not detailed in the literature. Researchers are encouraged to consult relevant scientific databases for the latest findings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-5-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2S/c1-10-4-5-11(15)8-12(10)22(20,21)17-9-13-16-7-6-14(18-13)19(2)3/h4-8,17H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFHFKSRULQGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other diseases. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 4 dimethylamino pyrimidin 2 yl methyl 5 fluoro 2 methylbenzenesulfonamide\text{N 4 dimethylamino pyrimidin 2 yl methyl 5 fluoro 2 methylbenzenesulfonamide}

This structure includes a pyrimidine ring, which is often associated with various biological activities, particularly in inhibiting specific enzymes involved in cancer progression.

1. Inhibition of Protein Kinases:
Research has indicated that compounds similar to this compound may act as inhibitors of protein kinases, which are crucial in cell signaling pathways related to cancer cell proliferation. For instance, inhibitors targeting CDK4/6 have shown promise in treating various cancers by halting the cell cycle progression in tumor cells .

2. Antitumor Activity:
Preliminary studies suggest that this compound exhibits significant antitumor activity against several cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation effectively. For example, a related study demonstrated that pyrimidine derivatives could inhibit the growth of cancer cells while sparing normal cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various human tumor cell lines. The results indicate:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.0Inhibition of tubulin polymerization
HeLa (Cervical)3.5Induction of apoptosis
MV4-11 (Leukemia)2.0CDK4/6 inhibition

These findings highlight the compound's potential as a therapeutic agent against specific cancers.

In Vivo Studies

In vivo experiments using murine models have further validated the antitumor effects observed in vitro. Tumor-bearing mice treated with this compound exhibited significant tumor regression compared to control groups.

Case Studies

Case Study 1: Non-Small Cell Lung Cancer
A study focused on non-small cell lung cancer (NSCLC) demonstrated that compounds similar to this compound effectively inhibited mutant forms of the epidermal growth factor receptor (EGFR), which is commonly mutated in NSCLC patients . The results showed a marked decrease in tumor size and improved survival rates.

Case Study 2: Leukemia Treatment
Another case study investigated the effects of this compound on acute myeloid leukemia (AML). The research highlighted its ability to induce apoptosis selectively in malignant cells while maintaining healthy hematopoietic cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The table below highlights structural and physicochemical distinctions between the target compound and analogous sulfonamide-pyrimidine derivatives:

Compound Name Substituents on Pyrimidine Sulfonamide Modification Molecular Formula Molecular Weight Key Features
Target Compound 4-(Dimethylamino) 5-Fluoro-2-methylbenzene C₁₅H₁₈FN₄O₂S 353.40 Dimethylamino group enhances electron density; fluorine improves stability.
5-Fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide 4-Morpholino 5-Fluoro-2-methylbenzene C₁₆H₁₉FN₄O₃S 366.40 Morpholino substituent increases polarity; may alter solubility.
N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-fluoro-N-methylbenzenesulfonamide 6-Amino-1-benzyl-2,4-dioxo 4-Fluoro-N-methylbenzene C₁₈H₁₇FN₄O₄S 420.42 Benzyl and dioxo groups add hydrophobicity; may reduce bioavailability.
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide 5-Hydroxymethyl, 6-isopropyl N-Methylmethane C₁₇H₂₁FN₃O₃S 382.43 Hydroxymethyl and isopropyl groups influence crystallinity and H-bonding.
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide 5-Formyl, 6-isopropyl N-Methylmethane C₁₇H₁₉FN₃O₃S 380.42 Formyl group increases reactivity; potential for further derivatization.

Pharmacological and Physicochemical Insights

  • Electron-Donating vs. In contrast, the morpholino group in the analog (C₁₆H₁₉FN₄O₃S) introduces polarity, which could improve aqueous solubility but reduce membrane permeability .
  • Fluorine Positioning : While the target compound has fluorine on the benzene ring, analogs like N-[4-(4-fluorophenyl)-5-hydroxymethyl...] (C₁₇H₂₁FN₃O₃S) place fluorine on a phenyl group attached to the pyrimidine. This positional difference may affect target selectivity, as aryl fluorination often modulates binding to hydrophobic pockets .

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